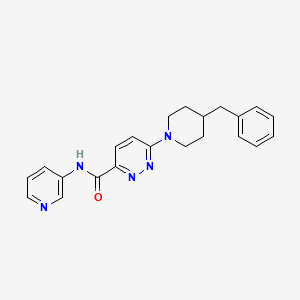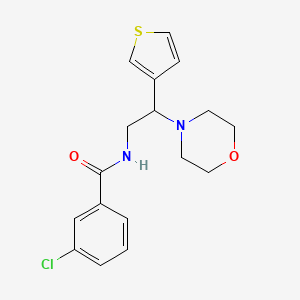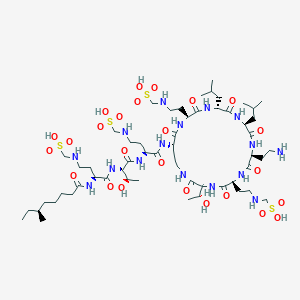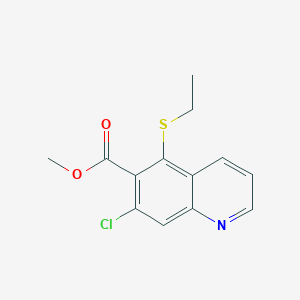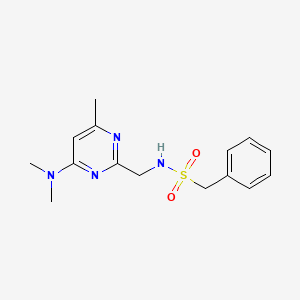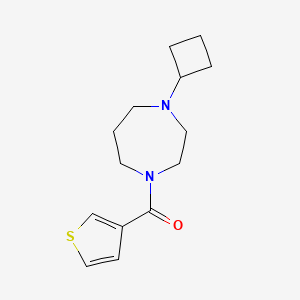
1,3-Dichloropropane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloropropane-2-sulfonyl chloride is an organic compound with a CAS Number of 36809-65-1 . It has a molecular weight of 211.5 and its chemical formula is C3H5Cl3O2S . It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon chain with two chlorine atoms attached to the first and third carbons and a sulfonyl chloride group attached to the second carbon .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 211.5 and its chemical formula is C3H5Cl3O2S .Wissenschaftliche Forschungsanwendungen
Nanotechnology and Catalysis : A novel nanosized N-sulfonated Brönsted acidic catalyst was developed using different types of methods, including FT-IR, NMR, mass, XRD, TGA, SEM, and AFM analysis. This catalyst, characterized for its efficient use in the one-pot synthesis of hexahydroquinolines, demonstrates the versatility of sulfonyl chloride derivatives in catalysis and nanotechnology applications (Goli-Jolodar, Shirini, & Seddighi, 2016).
Organic Synthesis : 1,3-Dichloropropane-2-sulfonyl chloride and similar compounds are used as nucleophilic sulfoalkylation reagents. These reagents are critical in enhancing the hydrophilicity of polymers and proteins, showcasing their importance in organic synthesis (Adamczyk, Chen, & Mattingly, 2001).
Agricultural Chemistry : In agricultural chemistry, the interaction of chlorinated fumigants like 1,3-dichloropropene with hydrogen sulfide species has been studied. This research is crucial for understanding the environmental impact and transformation of these fumigants in soil (Zheng, Yates, Papiernik, Guo, & Gan, 2006).
Environmental Science : Research into the degradation of chlorinated organics like 1,2-dichloroethane reveals the potential of advanced reduction processes (ARPs) in environmental remediation. This includes studying the kinetics and mechanisms of degradation under various conditions, which is pivotal for environmental science applications (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).
Pharmaceutical Chemistry : In pharmaceutical chemistry, sulfonyl chloride derivatives are used as reagents for the synthesis of complex organic compounds. For instance, their role in the nucleophilic substitutions of 1-alkenylcyclopropyl esters is significant for the development of new pharmaceuticals (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as 1,2,3-trichloropropane are known to interact with various biochemical entities in the environment .
Mode of Action
It’s worth noting that halogenated aliphatic compounds like this one typically undergo reductive dechlorination in environments with relatively anoxic and/or reducing conditions .
Biochemical Pathways
Related compounds such as 1,2,3-trichloropropane are known to undergo reductive dechlorination, which can include hydrogenolysis and dehydrohalogenation . The relative significance of these processes depends on various structural and energetic factors .
Result of Action
Similar compounds are known to interact with various biochemical entities, leading to a range of potential effects .
Action Environment
The action, efficacy, and stability of 1,3-Dichloropropane-2-sulfonyl chloride can be influenced by various environmental factors. For instance, the degradation of similar halogenated aliphatic compounds is known to occur in groundwater or other environments with relatively anoxic and/or reducing conditions .
Eigenschaften
IUPAC Name |
1,3-dichloropropane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3O2S/c4-1-3(2-5)9(6,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLQTOLSPYYWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)
![5-(4-Methylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2886876.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)
